6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine
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Overview
Description
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine is a chemical compound with the molecular formula C9H12Br2ClN3 and a molecular weight of 357.4727 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, dibromopropyl, and dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and purification steps to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and bromine) on the pyrimidine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of an oxidized pyrimidine compound.
Scientific Research Applications
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine: This compound is structurally similar but lacks the N-dimethyl substitution.
N-benzyl-6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine: This compound has a benzyl group instead of the N-dimethyl group.
Uniqueness
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dibromopropyl groups on the pyrimidine ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
85826-39-7 |
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Molecular Formula |
C9H12Br2ClN3 |
Molecular Weight |
357.47 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dibromopropyl)-N,2-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12Br2ClN3/c1-5-14-8(12)7(3-6(11)4-10)9(13-2)15-5/h6H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
WNYQCYJYKZEAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)NC |
Origin of Product |
United States |
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